N,N,N',N'-Tetramethyl-1,5-pentanediamine
Description
Contextualizing Diamines in Advanced Chemical Synthesis and Materials Science
Diamines are organic compounds containing two amino groups. They are fundamental building blocks in the synthesis of a wide array of chemical products, from pharmaceuticals to polymers. Their utility is largely dictated by the nature of the amino groups (primary, secondary, or tertiary) and the length and structure of the carbon chain that separates them.
Historical Trajectories and Evolution of Diamine Utilization
The study of amines dates back to the 19th century, with the isolation and characterization of simple amines. The development of synthetic methodologies in the 20th century led to the preparation of a vast number of diamines with varying structures. Initially, their use was prominent in the production of polymers, most notably polyamides like Nylon, where primary diamines are essential monomers. google.comparchem.com Over time, the application of diamines has expanded significantly. Tertiary diamines, in particular, have found a crucial role as catalysts and ligands in various chemical transformations. Their ability to act as chelating agents for metal ions and as non-nucleophilic bases has been instrumental in the advancement of organometallic chemistry and polymerization processes. google.comnih.gov The evolution of diamine utilization reflects the broader progress in chemical science, moving from fundamental building blocks to sophisticated molecules that can control the speed and outcome of complex reactions.
Structural Characteristics of N,N,N',N'-Tetramethyl-1,5-pentanediamine and its Implications for Reactivity
This compound, with the chemical formula C9H22N2, is a tertiary diamine. americanchemicalsuppliers.com Its structure consists of a five-carbon pentane (B18724) chain with a dimethylamino group at each end.
Key Structural Features:
Tertiary Amino Groups: The nitrogen atoms are each bonded to two methyl groups and one carbon of the pentane chain. This makes them tertiary amines, which are generally non-nucleophilic but possess a lone pair of electrons, allowing them to act as Lewis bases and proton sponges.
Flexible Pentamethylene Chain: The five-carbon chain provides significant conformational flexibility. This allows the two nitrogen atoms to orient themselves in various ways, which can be crucial for their function as chelating ligands for metal centers. The distance between the nitrogen atoms influences the size of the chelate ring formed, which in turn affects the stability and reactivity of the resulting metal complex.
Electron-Donating Methyl Groups: The four methyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhances their basicity and their ability to coordinate with metal ions.
These structural characteristics suggest that this compound can function as a bidentate ligand, forming stable complexes with a variety of metal ions. Its reactivity is expected to be similar to other N,N,N',N'-tetramethyl-α,ω-diamines, such as the well-studied N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov However, the longer, more flexible pentamethylene spacer in this compound can lead to different coordination geometries and catalytic activities compared to its shorter-chain analogues.
| Property | Value |
| CAS Number | 44994-28-7 |
| Molecular Formula | C9H22N2 |
| Molecular Weight | 158.28 g/mol |
| Appearance | Liquid |
| Synonyms | 1,5-Bis(dimethylamino)pentane |
Data sourced from commercial suppliers and chemical databases. parchem.comamericanchemicalsuppliers.comkeruichemical.comchemspider.comalfa-chemistry.com
Scope and Significance of this compound in Modern Research Paradigms
While specific research on this compound is not as extensive as for other diamines, its significance can be inferred from the applications of structurally similar compounds. It is primarily recognized as a useful research chemical. americanchemicalsuppliers.com Its potential applications lie in areas where tertiary amines with specific steric and electronic properties are required.
The primary area of interest for this compound is likely as a catalyst, particularly in polymerization reactions. Tertiary amines are widely used as catalysts in the production of polyurethanes, where they influence the reaction between isocyanates and polyols. americanchemistry.comwhamine.com The structure of the amine catalyst can affect the rate of the gelling and blowing reactions, thereby controlling the properties of the final foam product. The flexible five-carbon backbone of this compound could offer unique catalytic performance in such systems.
Furthermore, its ability to act as a bidentate ligand suggests its use in organometallic chemistry. By forming stable complexes with metal catalysts, it can modify their solubility, stability, and reactivity, potentially leading to improved performance in various organic transformations.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is characterized by its emerging role in specialized applications, largely driven by the broader trends in diamine and polyamine research.
Interdisciplinary Applications of this compound
The interdisciplinary applications of this compound are centered on materials science and catalysis.
Polymer Chemistry: As a tertiary amine catalyst, this compound has potential applications in the manufacturing of polyurethane foams. americanchemistry.comwhamine.com The choice of amine catalyst is critical in controlling the foam's properties, such as its density, flexibility, and cure time. Research in this area focuses on developing new catalyst systems to meet the demands for more efficient and environmentally friendly production processes.
Organometallic Chemistry and Catalysis: The compound's structure makes it a candidate for use as a ligand in organometallic complexes. These complexes can be used as catalysts in a variety of organic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The flexible five-carbon chain allows it to form stable chelate rings with a range of metal centers, which can influence the catalyst's activity and selectivity.
Challenges and Opportunities in this compound Research
The main challenge in the research of this compound is the limited amount of publicly available data specifically on this compound. Much of the understanding of its properties and potential applications is inferred from studies on its homologues.
Opportunities for future research include:
Detailed Synthesis and Characterization: While the synthesis is likely straightforward, detailed studies on optimizing the synthesis and fully characterizing the compound and its properties are needed.
Catalytic Activity Studies: A systematic investigation of its catalytic performance in various reactions, particularly in polyurethane formation and other polymerizations, would be highly valuable. Comparing its activity with other N,N,N',N'-tetramethyl-α,ω-diamines could reveal structure-activity relationships.
Coordination Chemistry: Exploring the coordination chemistry of this compound with a wide range of metal ions could lead to the discovery of new catalysts with unique properties.
Materials Science Applications: Investigating its use in the synthesis of novel polymers and materials beyond polyurethanes could open up new avenues for its application.
Structure
3D Structure
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N,N,N',N'-tetramethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-10(2)8-6-5-7-9-11(3)4/h5-9H2,1-4H3 |
InChI Key |
DNOJGXHXKATOKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCN(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n,n ,n Tetramethyl 1,5 Pentanediamine and Its Derivatives
Established Synthetic Routes to N,N,N',N'-Tetramethyl-1,5-pentanediamine
The traditional methods for preparing this compound predominantly rely on the functionalization of the primary amino groups of 1,5-pentanediamine.
Reductive Amination Strategies for this compound Synthesis
Reductive amination is a widely employed method for the formation of C-N bonds and is particularly effective for the N-methylation of amines. alfa-chemistry.com This process typically involves the reaction of an amine with a carbonyl compound, in this case, formaldehyde (B43269), to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding methylated amine. alfa-chemistry.com
A classic example of reductive amination is the Eschweiler-Clarke reaction . orgsyn.org This one-pot reaction utilizes a mixture of excess formic acid and formaldehyde to methylate primary or secondary amines. orgsyn.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, with the irreversible loss of carbon dioxide driving the reaction to completion. orgsyn.org A key advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines without the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another imine intermediate. orgsyn.org
For the synthesis of this compound from 1,5-pentanediamine, the reaction would proceed as follows:
Reaction Scheme:
H₂N(CH₂)₅NH₂ + 4 HCHO + 4 HCOOH → (CH₃)₂N(CH₂)₅N(CH₃)₂ + 4 CO₂ + 4 H₂O
The reaction is typically carried out in an aqueous solution at elevated temperatures, often near boiling. orgsyn.org
| Parameter | Typical Condition |
| Starting Material | 1,5-Pentanediamine |
| Reagents | Formaldehyde, Formic Acid |
| Stoichiometry | Excess formaldehyde and formic acid |
| Solvent | Water |
| Temperature | ~100 °C |
| Key Feature | Avoids over-alkylation to quaternary salts |
This table presents typical conditions for the Eschweiler-Clarke reaction, a general method for amine methylation.
Alkylation Approaches for this compound Production
Direct alkylation of 1,5-pentanediamine with a methylating agent is another viable route to this compound. This method involves the nucleophilic substitution reaction between the amine and an alkyl halide or another electrophilic methyl source. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be challenging and often requires careful control of reaction conditions.
A detailed procedure for the synthesis of the analogous compound, N,N,N',N'-tetramethyl-p-phenylenediamine, involves the use of dimethyl sulfate (B86663) as the methylating agent in the presence of sodium bicarbonate. orgsyn.org While this example involves an aromatic diamine, the principle can be applied to aliphatic diamines like 1,5-pentanediamine. The reaction is typically carried out in water at a controlled temperature. orgsyn.org
| Parameter | Condition for Analogous Compound |
| Starting Material | p-Phenylenediamine |
| Alkylating Agent | Dimethyl sulfate |
| Base | Sodium bicarbonate |
| Solvent | Water |
| Temperature | 18–22 °C during addition |
This table presents conditions for the alkylation of p-phenylenediamine, an analogous reaction.
Alternative Synthetic Pathways for this compound
Alternative pathways to this compound may involve catalytic hydrogenation. For instance, a patent describing the synthesis of N,N,N',N'-tetramethyl-1,6-hexanediamine, a close homolog, mentions reductive amination using formaldehyde in the presence of hydrogen and a suitable catalyst. mdpi.com This catalytic approach is often preferred in industrial settings as it can be more selective and generate less waste compared to stoichiometric reagents. mdpi.com Suitable catalysts for such transformations include those based on platinum, palladium, or nickel, such as Raney nickel. mdpi.com The reaction is typically performed under pressure and at elevated temperatures. mdpi.com
Green Chemistry Principles in this compound Synthesis
The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of this compound, green chemistry principles can be applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Environmentally Benign Syntheses of this compound
Solvent-free, or neat, reaction conditions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the development of such processes for amine synthesis is an active area of research. For example, solvent-free multicomponent reactions have been successfully employed for the synthesis of other nitrogen-containing heterocycles. sigmaaldrich.com The synthesis of symmetric methylene (B1212753) diesters has also been achieved under solvent-free conditions, highlighting the potential for applying this approach to other chemical transformations. researchgate.net
Catalytic Methodologies for Sustainable this compound Production
Catalytic methods are at the heart of green chemistry, offering pathways with high atom economy and reduced environmental impact. The catalytic reductive amination of 1,5-pentanediamine with formaldehyde represents a greener alternative to stoichiometric methods. mdpi.com The use of heterogeneous catalysts, such as metals supported on materials like carbon, simplifies catalyst recovery and reuse. bohrium.com
Recent research in green chemistry has focused on developing highly efficient and selective catalysts for reductive amination. quickcompany.in These include both homogeneous and heterogeneous systems based on transition metals like ruthenium, iridium, and nickel. alfa-chemistry.comquickcompany.in Biocatalysis, using enzymes such as imine reductases and amine dehydrogenases, is also emerging as a powerful tool for the sustainable synthesis of amines, often proceeding with high selectivity under mild, aqueous conditions. While specific applications of these advanced catalytic systems to the synthesis of this compound may not be widely reported, they represent promising future directions for the sustainable production of this and other polymethylated diamines.
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Catalytic Reductive Amination | Use of reusable heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney Ni) with H₂ as a clean reductant. |
| Solvent-Free Conditions | Performing the Eschweiler-Clarke reaction or other alkylations without a solvent to reduce waste. |
| Biocatalysis | Employing engineered enzymes for the specific and efficient methylation of 1,5-pentanediamine. |
| Use of Benign Reagents | Replacing hazardous alkylating agents with greener alternatives. |
This table outlines potential green chemistry strategies for the synthesis of the target compound.
Synthesis of Functionalized this compound Derivatives
The derivatization of this compound primarily involves the modification of its tertiary amine functionalities. These modifications are crucial for tailoring the molecule's properties for specific applications, such as in the formation of advanced materials and ionic liquids.
Strategies for N-Functionalization of this compound
The primary strategy for the N-functionalization of this compound is through quaternization of the nitrogen atoms. This process converts the tertiary amines into quaternary ammonium salts, introducing a permanent positive charge and allowing for the attachment of various functional groups.
A common method for quaternization is the Menshutkin reaction, which involves the reaction of the tertiary amine with an alkyl halide. google.com In the case of this compound, this reaction can be performed stepwise to yield mono-quaternary or bis-quaternary ammonium salts. The choice of alkyl halide allows for the introduction of a wide range of organic moieties. The reaction is typically carried out in a suitable solvent, and the reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. d-nb.infonih.gov For instance, kinetic studies on the quaternization of other tertiary amines have been performed at temperatures ranging from 40 to 60 °C. researchgate.net
The synthesis of bis-quaternary ammonium salts, often referred to as dicationic compounds, is of particular interest. These can be prepared by reacting this compound with two equivalents of an alkylating agent. This creates a molecule with two cationic centers separated by the pentylene linker.
| Reactant 1 | Reactant 2 | Product Type | General Reaction |
| This compound | Alkyl Halide (e.g., R-X) | Mono- or Bis-Quaternary Ammonium Salt | Nucleophilic substitution |
Incorporation of this compound into Advanced Molecular Scaffolds
This compound can serve as a versatile building block or linker for the construction of more complex molecular architectures, such as macrocycles and polymers.
Macrocycles: The synthesis of macrocycles often involves the reaction of two or more molecules with complementary reactive groups. nih.gov While specific examples using this compound are not abundant in the literature, its precursor, 1,5-pentanediamine, is used in the synthesis of bio-based nylons, demonstrating the utility of the pentane (B18724) diamine backbone in forming larger structures. researchgate.net It is conceivable that this compound could be incorporated into macrocyclic structures through quaternization reactions with dihaloalkanes, forming large rings containing two quaternary ammonium centers. The synthesis of such macrocycles can be achieved through bimolecular homodifunctional approaches. nih.gov
Polymers: In polymer chemistry, diamines are frequently used as chain extenders or as monomers in polycondensation reactions. researchgate.netresearchgate.net this compound, after being converted to a bis-quaternary ammonium salt with terminal reactive groups (e.g., hydroxyl or carboxyl groups on the N-substituents), could potentially be incorporated into polyesters or polyamides. Furthermore, functional polymers with tertiary amine side chains can be modified by quaternization, suggesting that polymers could be synthesized first and then functionalized with moieties derived from this compound. researchgate.net The use of functional polymers is a growing field with applications in various biomedical and industrial areas. mtu.edunih.gov
| Scaffold Type | Potential Synthetic Strategy | Role of the Diamine |
| Macrocycles | Reaction with dihaloalkanes | Formation of the macrocyclic ring |
| Polymers | Use as a chain extender or monomer in polycondensation | Incorporation into the polymer backbone |
Synthesis of this compound-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C. Dicationic ionic liquids (DILs), which are based on cations with two positive charges, often exhibit unique properties compared to their monocationic counterparts. semanticscholar.orguniroma1.it this compound is an excellent precursor for the synthesis of dicationic ionic liquids.
The synthesis typically involves a two-step process. First, the this compound is bis-quaternized. For example, reaction with two equivalents of 1-butylimidazole (B119223) followed by reaction with 1,5-dibromopentane (B145557) would yield a dicationic species. frontiersin.org The second step is an anion exchange reaction to introduce the desired anion, which significantly influences the physicochemical properties of the resulting ionic liquid. nih.gov
A detailed synthetic procedure for a dicationic imidazolium-based ionic liquid with a pentane linker has been reported. frontiersin.org For example, 3,3′-(pentane-1,5-diyl)bis(1-butyl-1H-imidazolium) bromide was synthesized with a 99% yield and characterized by NMR spectroscopy. frontiersin.org Another example is the synthesis of 3,3′-(pentane-1,5-diyl)bis(1-methyl-1H-imidazolium) malonate, which was obtained with a 95% yield. frontiersin.org
Below is a table summarizing the synthesis of a dicationic ionic liquid based on a pentane diamine structure.
| Dicationic Ionic Liquid | Starting Materials | Yield | Reference |
| 3,3′-(Pentane-1,5-diyl)bis(1-butyl-1H-imidazolium) bromide | 1-Butylimidazole, 1,5-Dibromopentane | 99% | frontiersin.org |
| 3,3′-(Pentane-1,5-diyl)bis(1-methyl-1H-imidazolium) malonate | 1-Methylimidazole, 1,5-Diiodopentane, Malonic acid | 95% | frontiersin.org |
Mechanistic Investigations of N,n,n ,n Tetramethyl 1,5 Pentanediamine S Reactivity and Interactions
Fundamental Reactivity Profiles of N,N,N',N'-Tetramethyl-1,5-pentanediamine
This compound, a diamine featuring a five-carbon backbone, exhibits a rich reactivity profile governed by the two tertiary amino groups. The lone pair of electrons on each nitrogen atom is the primary center for its basic and nucleophilic character. The flexible pentamethylene chain allows the two nitrogen centers to act either independently or cooperatively, influencing its interaction with various chemical species.
Proton transfer is a fundamental reaction for amines, defining their basicity. As a tertiary amine, this compound acts as a Brønsted-Lowry base, accepting protons via the lone pair of electrons on its nitrogen atoms. The presence of two methyl groups on each nitrogen atom significantly influences its basicity. Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atoms. libretexts.org This enhanced electron density makes the lone pair more available and attractive to protons, rendering tertiary amines like this compound more basic than their primary or secondary amine counterparts and ammonia. libretexts.org
The protonation occurs in two distinct steps, corresponding to the formation of the monoprotonated and diprotonated species.
First Protonation: (CH₃)₂N(CH₂)₅N(CH₃)₂ + H⁺ ⇌ [(CH₃)₂N(CH₂)₅NH(CH₃)₂]⁺
Second Protonation: [(CH₃)₂N(CH₂)₅NH(CH₃)₂]⁺ + H⁺ ⇌ [(CH₃)₂HN(CH₂)₅NH(CH₃)₂]²⁺
Interactive Data Table: Gas-Phase Basicity of 1,5-Pentanediamine and Related Amines
| Compound | Formula | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Data Source |
| 1,5-Pentanediamine | C₅H₁₄N₂ | 999.6 | 946.2 | nist.gov |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | - | - | nist.gov |
| N,N,N',N'-Tetramethyl-1,3-propanediamine | C₇H₁₈N₂ | - | - | nih.gov |
The flexible five-carbon chain separating the two nitrogen atoms plays a crucial role in the second protonation step. The distance between the amine groups minimizes the electrostatic repulsion between the two positive charges in the dicationic form, making the second protonation more favorable than in shorter-chain diamines.
The electron lone pairs on the nitrogen atoms make this compound a potent nucleophile. It readily reacts with electrophilic centers. msu.edu A common reaction for amines is alkylation, where the amine attacks an alkyl halide to form a quaternary ammonium (B1175870) salt. msu.edu
A key aspect of the nucleophilicity of diamines like this compound is their ability to act as bidentate ligands in coordination chemistry. The flexible pentamethylene chain allows the molecule to bend and coordinate to a single metal center through both nitrogen atoms, forming a stable seven-membered chelate ring. This chelating effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands. This behavior is well-documented for the analogous compound N,N,N',N'-tetramethylethylenediamine (TMEDA), which forms stable complexes with a wide range of metal ions. nih.gov
The general reaction for chelation is: Mⁿ⁺ + (CH₃)₂N(CH₂)₅N(CH₃)₂ → [M((CH₃)₂N(CH₂)₅N(CH₃)₂)]ⁿ⁺
The kinetics of its nucleophilic reactions are influenced by steric factors. The methyl groups, while enhancing basicity, also create steric hindrance around the nitrogen atoms, which can slow the rate of reaction with bulky electrophiles compared to less substituted amines.
The reactivity of this compound can be rationalized by considering its electronic structure, particularly its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: The HOMO is primarily composed of the non-bonding orbitals containing the lone pairs of electrons on the two nitrogen atoms. Due to the interaction between the two nitrogen centers through the carbon chain, these two lone-pair orbitals combine to form two new molecular orbitals: a lower-energy, symmetric combination and a higher-energy, anti-symmetric combination. This higher-energy anti-symmetric orbital constitutes the HOMO of the molecule. The high energy of the HOMO makes the molecule a strong electron donor and dictates its nucleophilic and basic character. researchgate.netscispace.com
LUMO: The LUMO is a high-energy, anti-bonding sigma orbital (σ*) associated with the C-N or C-H bonds. Because the energy gap between the HOMO and LUMO is large, electronic excitation requires significant energy. Reactions with electrophiles involve the interaction of the molecule's HOMO with the electrophile's LUMO.
Interactive Data Table: Conceptual Frontier Orbitals of this compound
| Orbital | Primary Atomic Orbital Contribution | Description | Role in Reactivity |
| HOMO | Nitrogen lone pairs (n) | Anti-symmetric combination of the two nitrogen lone pair orbitals. | Electron donor orbital; site of protonation and nucleophilic attack. |
| LUMO | C-N, C-H anti-bonding (σ*) | High-energy, unoccupied anti-bonding orbitals. | Electron acceptor orbital; involved in reactions with very strong reducing agents. |
Coordination Chemistry of N,n,n ,n Tetramethyl 1,5 Pentanediamine
N,N,N',N'-Tetramethyl-1,5-pentanediamine as a Ligand in Metal Complexes
This compound is a chelating ligand that coordinates to metal centers through the lone pairs on its two tertiary amine nitrogen atoms. The nature of the resulting metal complexes is significantly influenced by the ligand's structural characteristics, particularly the length and flexibility of the pentamethylene (- (CH₂)₅ -) backbone.
The defining feature of tmpda as a chelating agent is its five-carbon aliphatic chain separating the two dimethylamino donor groups. Upon coordination to a single metal center, this ligand forms an eight-membered chelate ring. The stability of chelate complexes is known as the chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org While five- and six-membered chelate rings are generally the most stable due to minimal ring strain, larger rings, such as the eight-membered ring formed by tmpda, are also known to form, though they are often less rigid. libretexts.org
The geometry of the eight-membered ring is highly flexible, allowing for a wide range of potential N-M-N "bite angles." This flexibility contrasts sharply with more rigid, shorter-chain diamines like N,N,N',N'-tetramethylethylenediamine (tmeda), which forms a strained five-membered ring with a much more constrained bite angle, typically around 80-90°. publish.csiro.aursc.org The larger ring size and flexibility of tmpda allow it to adapt to the preferred coordination geometry of various metal ions, from tetrahedral to square planar and octahedral. nih.gov However, the increased flexibility and larger ring size can also be associated with a lower thermodynamic stability compared to analogous complexes with five- or six-membered rings. Structural studies on the parent, unmethylated ligand, 1,5-diaminopentane (also known as cadaverine), show its capability to act as a bridging or chelating ligand, often adopting a conformation that minimizes steric strain within the resulting metallacycle. chemicalbook.comnih.gov For instance, in a Schiff base derived from 1,5-diaminopentane, the pentyl chain is arranged to accommodate the geometry of the molecule, highlighting the conformational adaptability of this backbone. nih.gov
Transition metal complexes of tmpda can be synthesized through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The general synthetic approach involves mixing stoichiometric amounts of the metal precursor, such as a halide or acetate (B1210297) salt, with the tmpda ligand. nih.govnih.gov
While specific crystal structures for tmpda complexes are not widely reported in the literature, data from analogous diamine complexes can provide insight into the expected structural parameters. For example, copper(II) complexes with related N,N,N',N'-tetradentate ligands often exhibit distorted square planar or square pyramidal geometries. nih.gov The table below presents typical bond lengths and angles for copper(II) complexes with related N-donor ligands. It is anticipated that the Cu-N bond lengths in a tmpda complex would be within a similar range, while the N-Cu-N bite angle would be larger and more variable than that seen in the five-membered ring of a tmeda complex.
| Complex | Cu-N Bond Length (Å) | N-Cu-N Bite Angle (°) | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Cu(2-nitrobenzoate)₂(tmeda)] | 2.027 | ~84.5 | Distorted Square Planar | libretexts.org |
| [Cu(anilido-aldimine)Cl] | 1.93 - 1.99 | 90.9 - 158.1 | Distorted Square Planar | nih.gov |
| [Cu₂(μ-Cl)₂Cl₂(CH₃CN)₂(L₂)] (L = dipinodiazafluorene) | N/A | N/A | Distorted Square Pyramidal | nih.gov |
The coordination chemistry of lanthanides and actinides with N-donor ligands is of interest for applications in separation science and materials chemistry. nih.gov The synthesis of lanthanide and actinide complexes with tmpda would typically involve the reaction of a lanthanide or actinide salt, such as a nitrate (B79036) or perchlorate, with the ligand in a suitable solvent. mdpi.com
Detailed studies on lanthanide complexes with the related N,N,N',N'-tetramethylmalonamide (TMMA), an O-donor ligand, reveal that the coordination number and geometry are highly dependent on the ionic radius of the lanthanide ion. nih.gov For instance, early lanthanides form 10-coordinate complexes, while later, smaller lanthanides form complexes with lower coordination numbers or different structural arrangements. nih.gov A similar trend would be expected for complexes with tmpda. Lanthanide ions are hard acids and typically prefer coordination with hard donors like oxygen over nitrogen. nih.gov However, stable complexes with N-donor ligands can be formed, especially with chelating amines. mdpi.com The flexible nature of the tmpda ligand could allow it to accommodate the large coordination spheres preferred by lanthanide and actinide ions.
Characterization of these complexes would rely on techniques such as single-crystal X-ray diffraction to determine the solid-state structure, and spectroscopic methods to probe the metal-ligand interactions. nih.gov
Influence of this compound on Metal Center Electronic and Geometric Structures
The coordination of tmpda to a metal center directly influences the electronic and geometric properties of the metal ion, which can be probed using various spectroscopic and magnetic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the tmpda ligand to a metal center. The C-N stretching vibrations in the free ligand are expected to shift upon coordination. In studies of analogous metal complexes with other amine ligands, these C-N bands, typically found in the 1100-1250 cm⁻¹ region, often shift to lower frequencies upon complexation, indicating the formation of the M-N bond. publish.csiro.au
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons on the pentamethylene backbone and the N-methyl groups would be expected to change upon coordination. For example, the ¹H NMR spectrum of the related free ligand N,N,N',N'-tetramethylethylenediamine shows signals for the N-methyl protons and the ethylene (B1197577) bridge protons. acs.org Upon coordination, these signals would shift and could potentially provide information on the conformation of the chelate ring in solution. acs.org
For paramagnetic complexes, such as those of Co(II) or Ni(II), the NMR spectra are more complex. The unpaired electrons on the metal ion cause large shifts in the resonance frequencies of the ligand protons, known as isotropic shifts. nih.govnih.gov The magnitude and direction of these shifts are sensitive to the electronic structure of the metal ion and the geometry of the complex, providing a powerful probe of the metal-ligand interaction. nih.gov
The magnetic properties of a metal complex are determined by the number of unpaired d-electrons on the metal ion and the geometry of the coordination sphere. The tmpda ligand, being a neutral bidentate N-donor, provides a moderately strong ligand field. This ligand field influences the spin state of the metal ion.
For example, a Co(II) (d⁷) complex with tmpda in an octahedral geometry would be expected to be high-spin with three unpaired electrons, leading to a magnetic moment in the range of 4.3–5.2 Bohr magnetons (B.M.). youtube.com A Ni(II) (d⁸) complex in an octahedral geometry would have two unpaired electrons and a magnetic moment typically in the range of 2.8–3.5 B.M. youtube.com The table below summarizes the expected magnetic moments for first-row transition metal ions in high-spin octahedral complexes, which would be a common geometry for complexes of the type [M(tmpda)₂(X)₂] where X is a monodentate ligand.
| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so, B.M.) | Typical Experimental Range (B.M.) |
|---|---|---|---|---|
| Cr(III) | d³ | 3 | 3.87 | 3.70 - 3.95 |
| Mn(II) | d⁵ | 5 | 5.92 | 5.65 - 6.10 |
| Fe(II) | d⁶ | 4 | 4.90 | 5.00 - 5.70 |
| Co(II) | d⁷ | 3 | 3.87 | 4.30 - 5.20 |
| Ni(II) | d⁸ | 2 | 2.83 | 2.80 - 3.50 |
| Cu(II) | d⁹ | 1 | 1.73 | 1.70 - 2.20 |
The spin-only magnetic moment is calculated as μ_so = √[n(n+2)]. Experimental values often deviate from spin-only values due to orbital contributions. libretexts.org
Redox Behavior of Metal Centers in the Presence of this compound
The redox behavior of a metal center is significantly influenced by the electronic properties of its coordinating ligands. This compound, with its two tertiary amine donor groups, is expected to be a strong sigma-donor. This donation of electron density to the metal center would generally make the metal more electron-rich, thereby making it easier to oxidize (i.e., shifting its oxidation potential to a more negative value). Conversely, the stabilization of higher oxidation states would be less favored compared to ligands with electron-withdrawing properties.
The flexibility of the pentamethylene backbone in this compound allows it to adopt various conformations to accommodate the preferred coordination geometry of the metal ion in different oxidation states. This can play a crucial role in the kinetics and thermodynamics of electron transfer processes. For instance, a ligand that can readily distort to the preferred geometry of the oxidized or reduced species can lower the activation barrier for electron transfer.
While specific electrochemical data for complexes of this compound are not readily found, studies on metal complexes with other flexible N-donor ligands can provide insights. For example, the redox potentials of metal complexes are known to be sensitive to the ligand environment. nih.gov Generally, for N-ligands, the order of redox potentials for a given redox couple can vary significantly depending on the specific ligand and the metal ion. nih.gov The introduction of a flexible ligand like this compound into a coordination sphere can lead to a stabilization of the metal complex, which in turn affects its redox potential. youtube.com
Table 1: Postulated Influence of this compound on Metal Center Redox Properties
| Metal Ion | Postulated Effect on Redox Potential (M(n+)/M((n+1)+)) | Rationale |
| Fe(II)/Fe(III) | Negative Shift | Strong sigma-donation from the amine groups increases electron density at the Fe(II) center, facilitating its oxidation. |
| Cu(I)/Cu(II) | Negative Shift | The electron-donating nature of the ligand would stabilize the Cu(I) state, making oxidation to Cu(II) more favorable. |
| Co(II)/Co(III) | Negative Shift | The ligand's electron donation would make the Co(II) center more susceptible to oxidation. |
This table is based on general principles of coordination chemistry and the expected electronic effects of the ligand. Experimental verification is required.
Polymeric and Supramolecular Assemblies Incorporating this compound Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are extended structures formed by the self-assembly of metal ions or clusters with organic linkers. rsc.org The use of flexible ligands in the construction of MOFs can lead to materials with dynamic properties, such as "breathing" effects in response to external stimuli. researchgate.netwikipedia.org
This compound, with its two coordinating nitrogen atoms separated by a flexible pentamethylene chain, has the potential to act as a flexible linker in the formation of coordination polymers. The length and flexibility of the pentamethylene chain could allow for the formation of a variety of network topologies, from one-dimensional chains to more complex three-dimensional structures. The conformational freedom of the ligand could also impart flexibility to the resulting framework. mdpi.com
However, the use of simple, flexible diamines like this compound as primary linkers in robust, porous MOFs is not common. This is because their flexibility can make the prediction and control of the final structure challenging, often leading to the formation of non-porous or interpenetrated networks. More commonly, flexible ligands are incorporated into more complex, rigid linkers to introduce specific dynamic properties into the resulting MOF. rsc.org There are currently no specific examples of MOFs or coordination polymers constructed with this compound found in the surveyed literature.
Table 2: Potential Role of this compound in Coordination Polymers
| Structural Role | Potential Outcome | Challenges |
| Primary Linker | Formation of 1D, 2D, or 3D coordination polymers. | Lack of rigidity may lead to non-porous or unpredictable structures. |
| Structural Modulator | Introduction of flexibility into a framework built with more rigid linkers. | Requires careful design of the overall framework to control the influence of the flexible component. |
| Template/Guest Molecule | Occupying pores within a MOF and influencing its formation or properties. | The size and shape of the ligand would need to be complementary to the host framework. |
This table presents hypothetical roles for the ligand based on the principles of MOF chemistry. Experimental studies are necessary to validate these possibilities.
Supramolecular self-assembly relies on non-covalent interactions to form discrete, well-defined architectures from molecular components. birmingham.ac.uk Metal-ligand coordination is a powerful tool in supramolecular chemistry, allowing for the construction of complex structures through the predictable geometry of metal-ligand bonds. researchgate.netnih.gov
The chelation of a metal ion by this compound would form a metallacycle. The size and flexibility of the resulting chelate ring (an eight-membered ring) would be a key determinant in its ability to participate in further self-assembly processes. The flexibility of the pentamethylene chain could allow for the formation of various metallacycle conformations.
While there are no specific reports on the self-assembly of supramolecular structures based on this compound, the principles of coordination-driven self-assembly suggest that this ligand could be a component of various supramolecular architectures. nih.gov For example, if incorporated into a more complex ligand system with other binding sites, the chelation to one metal center could pre-organize the ligand for further coordination and assembly into larger structures.
Table 3: Hypothetical Supramolecular Assemblies with this compound
| Assembly Type | Potential Role of the Ligand | Driving Forces for Assembly |
| Metallacycles | Formation of a discrete complex with a single metal center. | Metal-ligand coordination. |
| Metallacages/Capsules | As part of a larger, multi-topic ligand that can encapsulate guest molecules. | Coordination bonds, potentially with other non-covalent interactions. |
| Helicates | The flexible backbone could potentially wrap around multiple metal centers in a helical fashion. | Coordination geometry of the metal ions and ligand conformation. |
This table illustrates theoretical applications of the ligand in supramolecular chemistry. The actual formation of such structures would depend on a variety of factors including the choice of metal ion, solvent, and the presence of other coordinating or templating species.
Catalytic Applications of N,n,n ,n Tetramethyl 1,5 Pentanediamine and Its Derivatives
N,N,N',N'-Tetramethyl-1,5-pentanediamine in Organocatalysis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Tertiary amines are a cornerstone of organocatalysis, often acting as Brønsted or Lewis bases.
Tertiary amines can function as proton transfer agents, facilitating reactions by deprotonating a substrate to form a more reactive intermediate. The basicity of the amine is a critical factor in its efficacy. No specific studies detailing this compound in this role are currently available.
A broad range of reactions, including Michael additions, Baylis-Hillman reactions, and aldol (B89426) reactions, can be catalyzed by tertiary amines. The diamine structure could potentially offer cooperative effects, although specific examples for this compound have not been reported.
Chiral derivatives of diamines are widely used in asymmetric catalysis to induce stereoselectivity. While chiral versions of other diamines are prevalent, there is no available research on the synthesis or application of chiral this compound derivatives for stereoselective transformations.
This compound as a Ligand in Transition Metal Catalysis
The two nitrogen atoms of a diamine can coordinate to a transition metal, forming a chelate complex. This can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity.
Cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are powerful C-C bond-forming reactions often catalyzed by palladium complexes. Diamines can serve as ancillary ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. There are no specific reports on the use of this compound as a ligand in such reactions.
In polymerization, such as Ziegler-Natta or ring-opening polymerization, ligands can affect the activity of the metal catalyst and the properties of the resulting polymer. While other diamines are known to act as modifiers or ligands in these systems, the role of this compound-metal complexes in polymerization is not documented in available scientific literature.
Hydrogenation and Dehydrogenation Catalysis Utilizing this compound
There is currently no significant body of research available that details the use of this compound or its derivatives as catalysts or ligands in hydrogenation and dehydrogenation reactions. While studies on similar bidentate N-donor ligands in combination with transition metals for these transformations are prevalent, specific examples and performance data for catalysts involving this compound could not be located. The influence of its specific chain length and steric properties on the activity and selectivity in such reactions has not been a focus of published research.
Heterogeneous Catalysis Involving this compound
The application of this compound in the realm of heterogeneous catalysis also appears to be an underexplored area of research. The subsequent subsections are therefore limited by the lack of foundational studies.
Specific methodologies for the immobilization of this compound onto solid supports to create heterogeneous catalysts are not described in the available scientific literature. General strategies for anchoring amine-containing ligands to materials like silica, polymers, or metal-organic frameworks exist, but their application to this particular diamine has not been documented.
Consequentially, with no established immobilized catalysts based on this compound, there are no reports on their application in flow chemistry systems. Research in flow chemistry often utilizes supported catalysts for continuous processing, but the specific use of this compound in such a context is not present in the current body of scientific work. unimi.itscispace.comresearchgate.netrsc.orgrsc.org
The reusability and stability are critical parameters for heterogeneous catalysts. However, in the absence of studies detailing the synthesis and application of such catalysts based on this compound, there is no available data or research findings on their performance over multiple cycles or their long-term stability under reaction conditions.
N,n,n ,n Tetramethyl 1,5 Pentanediamine in Polymer Science and Advanced Materials Engineering
N,N,N',N'-Tetramethyl-1,5-pentanediamine as a Monomer and Polymer Building Block
While the primary amine analogue, 1,5-pentanediamine (cadaverine), is a well-known monomer in the synthesis of polyamides, the use of this compound as a direct monomer is less common due to the absence of reactive hydrogens on the nitrogen atoms, which are necessary for traditional polycondensation reactions like amidation. However, its structure can be incorporated into polymers through alternative synthetic routes.
Direct polycondensation to form polyamides typically requires primary or secondary amines to react with carboxylic acids or their derivatives. Since this compound is a tertiary diamine, it cannot form amide bonds through this conventional pathway. Polyamide synthesis generally involves the reaction of a diamine with a diacid, often through the formation of a nylon salt followed by melt polymerization. threebond.co.jptosoheurope.com For instance, the bio-based polyamide PA5F can be synthesized from 1,5-pentanediamine and dimethyl furan-2,5-dicarboxylate. cmu.edu
In the realm of polyureas, the synthesis typically involves the reaction of a diamine with a diisocyanate. mdpi.com The reaction between the amine and isocyanate groups forms the urea (B33335) linkage. While primary and secondary amines are commonly used, the reaction with tertiary amines like this compound is not a standard method for creating the main polymer backbone.
Information on the specific incorporation of this compound as a monomeric unit in specialty elastomers is not widely available in the reviewed literature. However, diamines are a fundamental component in the synthesis of certain types of elastomers, such as polyurea and polyurethane elastomers. In these materials, diamines function as chain extenders, reacting with isocyanate prepolymers to build up the final polymer network. The properties of the resulting elastomer are highly dependent on the structure of the diamine. While primary diamines are typically used for this purpose, the inclusion of tertiary diamines, if incorporated through specialized synthetic strategies, could introduce unique properties such as altered polarity, basicity, and potentially catalytic activity within the polymer matrix.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with well-defined architectures. A key component of ATRP is the catalyst system, which typically consists of a transition metal salt and a ligand. The ligand's primary roles are to solubilize the metal salt and to modulate the metal's redox potential, thereby controlling the polymerization kinetics. cmu.edu
Nitrogen-based ligands, particularly multidentate amines, are widely used in ATRP. While specific studies detailing the use of this compound as a primary ligand in CRP are limited, its structural motifs are present in more complex and commonly used ATRP ligands. For example, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a frequently employed ligand in copper-mediated ATRP. cmu.edu The effectiveness of these amine ligands is attributed to their ability to form stable complexes with the transition metal, facilitating the reversible activation and deactivation of the growing polymer chains. The chelating effect of the multiple amine groups is crucial for the stability and activity of the catalyst complex.
Table 1: Common Amine Ligands in ATRP
| Ligand Abbreviation | Full Chemical Name | Key Structural Features |
|---|---|---|
| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine | Linear tridentate tertiary amine |
| Me6TREN | Tris(2-dimethylaminoethyl)amine | Tripodal tetradentate tertiary amine |
| bpy | 2,2'-bipyridine | Bidentate aromatic amine |
| dNbpy | 4,4'-Di-5-nonyl-2,2'-bipyridine | Bidentate aromatic amine with alkyl chains for solubility |
This compound as a Curing Agent and Cross-linker
In contrast to its limited role as a monomer, this compound and similar tertiary amines are widely utilized as catalysts and curing agents in the formation of thermosetting polymer networks.
Epoxy resins are a class of thermosetting polymers that, upon curing, form highly cross-linked networks with excellent mechanical properties, chemical resistance, and adhesion. nih.gov The curing process involves the reaction of the epoxy groups with a curing agent, also known as a hardener. Amine-based compounds are one of the most common types of curing agents for epoxy resins. mdpi.com
While primary and secondary amines cure epoxy resins by direct addition reaction through their active hydrogen atoms, tertiary amines like this compound function as catalytic curing agents. threebond.co.jp They initiate the anionic polymerization of the epoxy groups. The lone pair of electrons on the tertiary nitrogen atom attacks the carbon atom of the epoxy ring, opening it to form a zwitterion. This zwitterion then initiates a chain-wise polymerization of other epoxy groups, leading to the formation of a polyether network.
Tertiary amines are also frequently used as accelerators in conjunction with other curing agents, such as primary/secondary amines or anhydrides. threebond.co.jp In these systems, they increase the rate of the curing reaction, allowing for faster processing times or lower curing temperatures. The catalytic activity of a tertiary amine is influenced by its basicity and steric hindrance around the nitrogen atom. The flexible pentamethylene chain of this compound allows for good mobility and accessibility of its catalytic amine sites.
The properties of the final cured epoxy network are influenced by the type and concentration of the curing agent. Catalytic curing with tertiary amines can lead to networks with high cross-link densities and distinct thermal and mechanical properties compared to those cured with stoichiometric amounts of primary or secondary amines.
Table 2: Curing Characteristics of a Multifunctional Epoxy Resin System
| Property | Value | Test Condition | Reference |
|---|---|---|---|
| Tensile Strength | 27.1 MPa | 25 °C | americanchemistry.com |
| Shear Strength | 12.6 MPa | 200 °C | americanchemistry.com |
| Dielectric Constant | 3.26 | 1000 kHz | americanchemistry.com |
| Water Absorption | 0.41% | - | americanchemistry.com |
Data for a TGDDM/DICY epoxy system, illustrating properties achievable in advanced epoxy networks. The use of tertiary amine accelerators can influence these properties.
The production of polyurethanes, including foams and elastomers, involves the reaction between a polyisocyanate and a polyol. This reaction is typically catalyzed to achieve a practical production rate. Tertiary amines are a crucial class of catalysts in polyurethane chemistry, and they are often categorized as either "blowing" catalysts (promoting the water-isocyanate reaction to generate CO2 gas) or "gelling" catalysts (promoting the polyol-isocyanate reaction to build polymer chains). google.com
This compound and its analogues, such as N,N,N',N'-tetramethyl-1,6-hexanediamine, are effective catalysts in polyurethane formulations. cnrs.fr Their catalytic activity stems from the ability of the tertiary amine groups to activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or by water. The balance between the blowing and gelling reactions is critical for producing foams with the desired cell structure and physical properties. The choice of amine catalyst can significantly influence this balance. tosoheurope.comgoogle.com
In the production of polyurethane elastomers, where a controlled and often slower reaction is desired to allow for proper mold filling, tertiary amine catalysts are also essential for ensuring complete curing and the development of optimal mechanical properties. The structure of the amine catalyst, including the length and flexibility of the alkyl chain between the nitrogen atoms, can affect its catalytic efficiency and selectivity in these systems. google.com
Table 3: Common Amine Catalysts in Polyurethane Formulations
| Catalyst Name | Common Abbreviation | Primary Function |
|---|---|---|
| Triethylenediamine | TEDA | Gelling and Blowing |
| N,N-Dimethylcyclohexylamine | DMCHA | Gelling |
| Bis(2-dimethylaminoethyl)ether | BDMAEE | Blowing |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA | Gelling and Blowing |
This table provides examples of other common amine catalysts used in the polyurethane industry. americanchemistry.com
Integration of this compound into Functional Materials
The integration of this compound into functional materials is primarily centered on leveraging its two amine functionalities. These groups can undergo quaternization reactions to form cationic centers, which are pivotal for applications in ion-exchange materials and membranes. Furthermore, its diamine nature allows it to act as a bridging molecule, crosslinking polymer chains to enhance mechanical and thermal stability.
This compound can serve as a fundamental building block in the synthesis of anion exchange resins. The tertiary amine groups can be reacted with alkyl halides, such as methyl iodide or benzyl (B1604629) chloride, in a process known as quaternization. This reaction converts the neutral amine groups into positively charged quaternary ammonium (B1175870) salts. When this diamine is used to crosslink a polymer backbone that has been functionalized with, for example, chloromethyl groups, a robust, three-dimensional, insoluble resin with fixed positive charges is formed. These positively charged sites are capable of attracting and exchanging anions, making the material an effective anion exchange resin.
The performance of such resins is dictated by several factors, including the ion exchange capacity (IEC), which is a measure of the number of active exchange sites per unit weight of the resin. The flexible five-carbon chain of the pentanediamine (B8596099) crosslinker can influence the resin's swelling characteristics and the accessibility of the ion exchange sites.
Table 1: Representative Properties of an Ion-Exchange Resin Crosslinked with a Tetramethyl-alkane-diamine
| Property | Representative Value | Unit |
| Ion Exchange Capacity (IEC) | 1.5 - 2.5 | meq/g |
| Moisture Content | 40 - 60 | % |
| Operating Temperature | up to 60 | °C |
| Particle Size | 0.3 - 1.2 | mm |
Note: The data in this table is representative of anion exchange resins crosslinked with diamines similar to this compound and should be considered as an illustrative example.
In the field of separation technologies, this compound is a valuable component in the fabrication of anion exchange membranes (AEMs). AEMs are critical components in various electrochemical devices, including fuel cells and electrolyzers, as well as in separation processes like electrodialysis.
The diamine can be employed as a crosslinking agent for polymer films, such as those made from poly(arylene ether)s or other polymers functionalized with reactive groups. The crosslinking process enhances the membrane's mechanical strength, dimensional stability, and resistance to swelling in aqueous environments. The quaternized amine groups introduced by the diamine provide the fixed positive charges necessary for anion conduction. The length and flexibility of the pentanediamine chain can affect the morphology of the ion-conducting channels within the membrane, thereby influencing its ionic conductivity and selectivity. Research on analogous diamines has shown that the choice of crosslinker is critical in balancing the trade-off between high ion conductivity and low water uptake. google.comgoogle.com
For gas separation applications, polymers functionalized with amine groups can exhibit enhanced selectivity for CO2 due to the affinity between the basic amine and the acidic CO2 molecule. While direct data for this compound is not prevalent, membranes incorporating similar amine functionalities have been studied for CO2/N2 and CO2/CH4 separations. The presence of the tetramethylated diamine could potentially create micro-domains with high CO2 solubility, facilitating its transport through the membrane.
Table 2: Illustrative Performance of an Anion Exchange Membrane Crosslinked with a Diamine Analogous to this compound
| Performance Metric | Illustrative Value | Conditions |
| Ion Conductivity (OH-) | 50 - 100 | mS/cm at 80 °C |
| Water Uptake | 15 - 30 | % at room temperature |
| Tensile Strength | 20 - 40 | MPa |
| CO2 Permeability | 50 - 150 | Barrer |
Note: This data is illustrative and based on the performance of AEMs with similar crosslinking agents.
The functionalization of surfaces and the creation of advanced composites represent another avenue for the application of this compound. By grafting this diamine onto the surface of a substrate, the surface properties can be significantly altered. For instance, the quaternization of the grafted diamine molecules would create a positively charged surface, which could be utilized for its antimicrobial properties or for attracting and binding negatively charged molecules or particles.
In composite materials, this compound can act as a coupling agent or an interfacial modifier. When blended with a polymer matrix and a filler material, the diamine can form bonds or strong interactions with both components, leading to improved stress transfer between the matrix and the filler. This results in a composite material with enhanced mechanical properties, such as tensile strength and modulus. The flexible pentane (B18724) chain could also contribute to improved impact resistance.
Table 3: Potential Effects of this compound as a Composite Additive
| Property Enhanced | Mechanism of Improvement | Potential Application |
| Adhesion | Formation of covalent or ionic bonds at the interface. | Fiber-reinforced plastics |
| Dispersion of Fillers | Surface modification of filler particles to improve compatibility with the polymer matrix. | Nanocomposites |
| Antimicrobial Surface | Quaternized amine groups disrupt bacterial cell membranes. | Medical devices, water filters |
Advanced Analytical Techniques for Studying N,n,n ,n Tetramethyl 1,5 Pentanediamine in Complex Systems
Spectroscopic Approaches for Investigating N,N,N',N'-Tetramethyl-1,5-pentanediamine Interactions
Spectroscopy is a cornerstone for the molecular-level investigation of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques can reveal detailed information about its structure, bonding, and dynamic behavior in different chemical environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for monitoring its transformation during chemical reactions. ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons. The methyl protons on the nitrogen atoms give rise to a sharp singlet, while the methylene (B1212753) protons of the pentane (B18724) backbone appear as multiplets. The chemical shift and multiplicity of these signals are highly sensitive to the molecular environment.
When this compound acts as a ligand to form metal complexes, significant changes in the NMR spectrum are observed. The coordination to a metal center alters the electron density around the nuclei, leading to shifts in the resonance frequencies of nearby protons and carbons. By tracking these changes over time, NMR can be used to monitor the progress of a complexation reaction, determine reaction kinetics, and identify intermediates. For instance, the deshielding (downfield shift) of protons adjacent to the nitrogen atoms is a strong indicator of coordination.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | N-CH ₃ | ~2.2 | Singlet |
| ¹H | N-CH ₂- | ~2.3 | Triplet |
| ¹H | -CH₂-CH ₂-CH₂- | ~1.5 | Multiplet |
| ¹H | -CH₂-CH ₂-CH₂- | ~1.3 | Multiplet |
| ¹³C | N-C H₃ | ~45 | Quartet |
| ¹³C | N-C H₂- | ~58 | Triplet |
| ¹³C | -CH₂-C H₂-CH₂- | ~28 | Triplet |
| ¹³C | -CH₂-C H₂-CH₂- | ~25 | Triplet |
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of this compound. cardiff.ac.uk These methods provide a molecular fingerprint that is useful for identification and for studying intermolecular interactions.
The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include:
C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region arise from the methyl and methylene groups.
C-N stretching: These vibrations typically appear in the 1000-1250 cm⁻¹ region and are indicative of the amine functionality.
CH₂ bending (scissoring) and CH₃ bending (asymmetric and symmetric): These are found in the 1350-1470 cm⁻¹ range.
Raman spectroscopy provides information on similar vibrational modes but is particularly sensitive to non-polar bonds and symmetric vibrations. When the molecule participates in complex formation or other interactions, shifts in the positions and intensities of these vibrational bands can be observed, providing evidence of structural changes.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |
| CH₂ Bend (Scissoring) | 1450 - 1470 | IR |
| CH₃ Bend (Asymmetric) | ~1465 | IR |
| C-N Stretch | 1000 - 1250 | IR, Raman |
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern. nist.gov For this compound, electron ionization (EI) is a common method that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.
The fragmentation of this compound is dominated by cleavage of the carbon-carbon bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a characteristic pathway for amines. This process leads to the formation of stable iminium ions. The most abundant fragment ion is typically [CH₂=N(CH₃)₂]⁺ at a mass-to-charge ratio (m/z) of 58. The detection of the molecular ion peak at m/z 158 confirms the molecular weight of the parent compound. spectrabase.com By analyzing the masses of reaction products, MS can be used to identify byproducts and intermediates, providing crucial insights into reaction mechanisms.
Table 3: Predicted Key Mass Fragments of this compound in EI-MS
| m/z | Proposed Fragment | Formula |
| 158 | Molecular Ion [M]⁺ | [C₉H₂₂N₂]⁺ |
| 143 | [M - CH₃]⁺ | [C₈H₁₉N₂]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ | [C₃H₈N]⁺ |
Chromatographic Separations and Quantification of this compound in Mixtures
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. The choice between gas and liquid chromatography depends on the volatility of the compound and the nature of the sample matrix.
Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In industrial settings, GC is frequently used to monitor the purity of the compound in process streams and to quantify its concentration. A sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons.
High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for samples that are not suitable for GC due to low volatility or thermal instability. sielc.com For this compound, a reverse-phase HPLC method can be employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water. The retention of the compound on the column is controlled by adjusting the mobile phase composition. Detection is often achieved using a UV detector (if the compound or a derivative absorbs UV light) or a more universal detector like an Evaporative Light Scattering Detector (ELSD).
Table 4: Typical Chromatographic Conditions for the Analysis of this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5 or similar) | Reverse-phase column (e.g., C18, 5 µm) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile/Water with modifier (e.g., formic acid) |
| Detector | Flame Ionization Detector (FID) | UV-Vis or Evaporative Light Scattering Detector (ELSD) |
| Application | Purity analysis, quantification in volatile matrices | Quantification in non-volatile or aqueous matrices |
Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide the most powerful approach for analyzing this compound in complex samples. gassnova.no
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the definitive identification capabilities of MS. spectrabase.com As components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the unequivocal identification of this compound based on both its retention time and its unique mass spectrum, even in the presence of co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing this compound in challenging matrices such as aqueous solutions or biological fluids. qub.ac.ukresearchgate.net The eluent from the HPLC column is passed through an interface, such as electrospray ionization (ESI), which generates ions that are then analyzed by the mass spectrometer. LC-MS is highly sensitive and selective, making it the method of choice for trace-level quantification and the identification of metabolites or degradation products in complex systems. nih.gov
Table 5: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Primary Application | Ionization Method | Key Advantages |
| GC-MS | Analysis of volatile and semi-volatile compounds in organic solvents or gas streams. | Electron Ionization (EI) | Excellent for structural elucidation via fragmentation; extensive spectral libraries available. |
| LC-MS | Analysis in aqueous solutions, biological fluids, and non-volatile matrices. | Electrospray Ionization (ESI) | High sensitivity for polar compounds; suitable for thermally labile molecules. |
Electrochemical Methods for Probing this compound Reactivity
Electrochemical methods are powerful tools for investigating the redox properties and reactivity of molecules. However, specific studies detailing the electrochemical behavior of this compound are not readily found in published literature.
Cyclic Voltammetry and Chronoamperometry for Redox Studies of this compound Systems
Cyclic voltammetry (CV) and chronoamperometry are standard techniques used to study the oxidation and reduction processes of chemical species. A thorough search of scientific databases did not yield specific studies that have applied these methods to investigate the redox properties of this compound. Consequently, no data on its redox potentials, electron transfer kinetics, or the stability of its oxidized or reduced forms is available to be presented. While studies on other aliphatic and aromatic diamines exist, providing analogous data would fall outside the scope of this article's focus on this compound.
Potentiometric Titrations for Basicity Determination in Specific Solvents for this compound
Potentiometric titration is a common and precise method for determining the acid dissociation constant (pKa) of a substance, which quantifies its basicity. Despite the fundamental nature of this property, specific experimental data from potentiometric titrations of this compound in various solvents could not be located in peer-reviewed journals or chemical databases. Therefore, a data table of its pKa values in different solvents cannot be compiled.
X-ray Diffraction and Scattering Techniques for Structural Analysis of this compound-Based Solids
X-ray techniques are indispensable for the structural elucidation of solid materials, from single molecules to large polymeric assemblies. However, the application of these techniques to solids based on this compound is not documented in the available literature.
Single-Crystal X-ray Diffraction for Precise Structural Determination of this compound Complexes
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and coordination geometries in metal complexes. A search of crystallographic databases and the scientific literature did not uncover any reports on the synthesis and single-crystal X-ray structural characterization of metal complexes or crystalline salts involving this compound as a ligand. As a result, no structural data or related data tables can be presented.
Powder X-ray Diffraction and Small-Angle X-ray Scattering for Polymeric Systems with this compound
Powder X-ray diffraction (PXRD) is used to identify crystalline phases and obtain structural information from polycrystalline materials, while small-angle X-ray scattering (SAXS) is employed to investigate nanoscale structures and morphologies in materials like polymers. There is no available research that describes the use of this compound as a monomer or component in polymeric systems that have been subsequently analyzed by PXRD or SAXS. Therefore, no findings or data tables concerning the structural analysis of such polymeric systems can be provided.
Computational and Theoretical Studies of N,n,n ,n Tetramethyl 1,5 Pentanediamine
Quantum Chemical Calculations on N,N,N',N'-Tetramethyl-1,5-pentanediamine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions of this compound
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For this compound, DFT calculations can predict several key properties.
Detailed research findings from DFT studies specifically on this compound are not widely available in published literature. However, such studies would typically yield data on molecular geometry (bond lengths and angles), electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity), and the distribution of electrostatic potential on the molecular surface. This potential indicates regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.
Illustrative Data from a Hypothetical DFT Study:
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's electronic stability and reactivity. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |
Ab Initio Methods for High-Accuracy Calculations on this compound
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT.
For this compound, ab initio calculations would be employed to obtain benchmark energetic and structural data. This could include precise calculations of the molecule's conformational energies, helping to identify the most stable three-dimensional structures. While specific high-accuracy ab initio studies on this compound are not readily found in scientific literature, the methodology offers the potential for very precise predictions.
Computational Studies of Reaction Mechanisms Involving this compound
Understanding how a molecule reacts is a central theme in chemistry. Computational methods can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This provides a detailed, step-by-step view of the reaction mechanism.
For this compound, which possesses two tertiary amine groups, potential reactions for computational study could include its role as a base or a nucleophile. For example, its proton affinity could be calculated to quantify its basicity. nih.gov While specific computational studies on the reaction mechanisms of this compound are not documented in available literature, research on similar amines demonstrates the power of these methods. For instance, DFT has been used to investigate the formation mechanisms of N-nitrosamines from other tertiary amines. acs.org
Molecular Dynamics and Monte Carlo Simulations
While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of larger systems, such as a molecule in solution or interacting with a surface.
Simulations of this compound in Solution and Condensed Phases
Molecular dynamics simulations model the movement of atoms and molecules over time based on classical mechanics. nih.gov This allows for the study of dynamic processes and the thermodynamic properties of a system. Monte Carlo simulations, on the other hand, use random sampling to explore the different possible configurations of a system to determine its equilibrium properties. mdpi.combohrium.com
Illustrative Data from a Hypothetical Molecular Dynamics Simulation:
| Simulated Property | Hypothetical Finding | Implication |
|---|---|---|
| Radial Distribution Function g(r) | Peak at 2.8 Å between N atoms and water H atoms | Indicates the average distance of hydrogen bonding. |
| Solvation Free Energy | -15 kcal/mol | Quantifies the molecule's affinity for the solvent. |
| Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s | Describes the molecule's mobility in the solvent. |
Modeling of this compound Interactions with Surfaces and Nanomaterials
The interaction of molecules with surfaces and nanomaterials is a rapidly growing area of research with applications in catalysis, sensing, and materials science. Computational modeling can predict how a molecule like this compound would adsorb onto a surface, the strength of the interaction, and the orientation it adopts.
Simulations could explore the binding of this compound to various surfaces, such as silica, gold, or graphene. These studies would be crucial in understanding its potential use as a surface modifier, a corrosion inhibitor, or a component in nanocomposites. While there are no specific published studies on the interaction of this compound with surfaces, the methodologies for such investigations are well-developed for other amine-containing molecules.
Prediction of Self-Assembly Behavior of this compound-Based Molecules
The prediction of how molecules organize themselves into larger, ordered structures is a cornerstone of materials science and nanotechnology. For molecules based on this compound, computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are invaluable for predicting their self-assembly behavior. mdpi.comscienceopen.com These techniques allow researchers to understand the process at an atomic level, driven by non-covalent interactions. nih.gov
This compound possesses a flexible five-carbon aliphatic chain capped at each end by a tertiary amine group. This structure suggests that its self-assembly would be governed by a balance of hydrophobic interactions from the pentane (B18724) backbone and weaker electrostatic or dipole-dipole interactions involving the nitrogen atoms. MD simulations can model the dynamic behavior of many of these molecules in a simulated environment (e.g., in a solvent or at an interface) over time. nih.govspringernature.com By analyzing simulation trajectories, key parameters that describe the formation of aggregates can be calculated. mdpi.com
DFT calculations complement these simulations by providing highly accurate information on the molecule's geometry and the electronic charge distribution, which are crucial inputs for creating the force fields used in MD simulations. scienceopen.com For instance, DFT can precisely calculate the partial charges on the nitrogen and methyl groups, which dictates their interaction with neighboring molecules and solvent.
A typical computational study would investigate how modifications to the core this compound structure—such as attaching larger functional groups—would influence the resulting self-assembled structures. chemrxiv.org The combination of quantum mechanics and molecular dynamics can effectively differentiate between molecular candidates that are more or less likely to form stable, ordered assemblies like nanotubes or micelles. chemrxiv.org
Below is an interactive table representing typical data that would be generated from an MD simulation to predict self-assembly.
| Parameter | Description | Typical Value (Hypothetical) | Significance in Self-Assembly |
| Radius of Gyration (Rg) | A measure of the compactness of a molecular aggregate. | 1.5 nm | A decreasing Rg value over time indicates the collapse of dispersed molecules into a more compact, aggregated state. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule or aggregate that is accessible to a solvent. | 350 Ų | A significant reduction in SASA suggests that the hydrophobic backbones are shielding themselves from the solvent by forming an inner core. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Peak at 4.5 Å | Sharp peaks in the RDF indicate ordered packing and characteristic distances between molecules in the assembly. scienceopen.com |
| Number of Intermolecular Contacts | The average number of close-proximity, non-covalent interactions between molecules. | 8 | A high number of contacts signifies strong cohesion within the self-assembled structure. |
Machine Learning and Data Science Approaches for this compound Research
The integration of machine learning (ML) and data science is revolutionizing chemical research by accelerating discovery and providing predictive insights that go beyond traditional experimental or computational methods. nih.govresearchgate.net For a compound like this compound, these approaches can unlock new potential in catalysis and materials science.
Predictive Modeling of this compound's Role in Catalytic Cycles
This compound can function as a bidentate ligand, coordinating with a metal center to form a catalyst. The catalytic performance (e.g., activity, selectivity, and stability) is highly dependent on the ligand's structural and electronic properties. Predictive modeling uses ML algorithms to build a relationship between these properties (descriptors) and the catalytic outcome. researchgate.netaiche.org
The process begins by creating a dataset from experimental results or high-throughput computational calculations of various diamine ligands in a specific reaction. researchgate.netnih.gov For each ligand, a set of numerical descriptors is calculated, such as:
Steric Descriptors: Parameters that quantify the bulkiness of the ligand (e.g., cone angle, solvent-accessible surface area).
Electronic Descriptors: Properties related to the ligand's ability to donate or accept electrons (e.g., HOMO/LUMO energies, natural bond orbital charges on the nitrogen atoms).
Geometric Descriptors: Structural features like the natural bite angle, which is the preferred angle formed by the ligand with the metal center.
An ML model, such as a random forest or neural network, is then trained on this dataset. rsc.org Once trained, the model can predict the catalytic performance of a new, untested ligand like this compound simply by inputting its calculated descriptors. This in silico screening process dramatically reduces the time and resources needed to identify promising catalyst candidates. rsc.org For example, a model could predict the selectivity of a chromium-based catalyst with a this compound ligand for producing 1-octene (B94956) from ethylene (B1197577) oligomerization. rsc.org
The following interactive table illustrates the type of data used to train a predictive model for catalysis.
| Ligand | Bite Angle (degrees) | Cr-N Distance (Å) | Electronic Descriptor (Arb. Units) | Predicted 1-Octene Selectivity (%) |
| This compound | 105.2 | 2.15 | -0.45 | 88.5 (Predicted) |
| Ligand A | 98.7 | 2.21 | -0.31 | 75.2 (Experimental) |
| Ligand B | 102.5 | 2.18 | -0.40 | 82.1 (Experimental) |
| Ligand C | 108.1 | 2.13 | -0.52 | 91.4 (Experimental) |
Data-Driven Discovery of Novel Applications for this compound Derivatives
Beyond optimizing known functions, data science enables the discovery of entirely new applications for molecules. northwestern.edu This is often achieved through a process called inverse design, where a desired property is specified, and an ML model generates or identifies molecules predicted to possess that property. nih.govcecam.org
For this compound, a virtual library of derivatives can be computationally generated by systematically modifying its structure. For example, the hydrogen atoms on the pentane backbone could be replaced with other functional groups (e.g., hydroxyl, phenyl), or the chain length could be varied. An ML model, trained on a large database of known materials and their properties, can then rapidly screen this virtual library. researchgate.net
This approach could identify derivatives of this compound suitable for a range of applications:
Polymer Science: Identifying derivatives that could act as effective curing agents for epoxy resins or as monomer units for novel polyamides with specific thermal or mechanical properties.
Materials for Separation: Predicting derivatives that, when incorporated into a polymer matrix, enhance the selective permeability of certain gases, useful for membrane-based separation technologies. nih.gov
Compatibilizers: In wood-plastic composites, certain derivatives might be predicted to improve the interfacial adhesion between hydrophobic polymers and hydrophilic wood fibers. mdpi.com
The table below provides a hypothetical example of a data-driven screening campaign for derivatives of this compound.
| Derivative Structure | Predicted Property | Value | Potential Application |
| Original Molecule | Gas Permeability (CO₂) | 15 Barrer | Baseline |
| 3-hydroxy-N,N,N',N'-tetramethyl-1,5-pentanediamine | Adhesion Energy | 2.8 J/m² | Epoxy Curing Agent |
| N,N,N',N'-tetraethyl-1,5-pentanediamine | Glass Transition Temp. (Tg) | 125 °C | High-Performance Polyamide Monomer |
| 3,3-difluoro-N,N,N',N'-tetramethyl-1,5-pentanediamine | CO₂/N₂ Selectivity | 45 | Gas Separation Membrane |
Future Directions and Emerging Research Avenues for N,n,n ,n Tetramethyl 1,5 Pentanediamine
Integration of N,N,N',N'-Tetramethyl-1,5-pentanediamine into Advanced Manufacturing Processes
The unique properties of tertiary amines, such as their catalytic activity and ability to act as building blocks in polymerization, suggest a potential for this compound in sophisticated manufacturing techniques.
Role in Additive Manufacturing and 3D Printing Technologies
While direct research on the application of this compound in additive manufacturing is not yet prevalent, the role of similar tertiary amines as catalysts in polymers used for 3D printing, such as polyurethanes, is well-established. pschemicals.comamericanchemistry.com These catalysts are crucial in controlling the polymerization reactions that form the printed object. tosoheurope.com Future research could explore the use of this compound as a catalyst in photopolymer resins for stereolithography (SLA) or as a component in fused deposition modeling (FDM) filaments to impart specific properties.
The potential advantages of using this compound could lie in its specific reaction kinetics, which might allow for faster printing speeds or improved material properties in the final product. Research in this area would need to systematically evaluate its catalytic efficiency and its impact on the mechanical and thermal properties of the printed materials.
This compound in Smart Materials and Responsive Systems
Smart materials, which can change their properties in response to external stimuli, are a significant area of materials science. Tertiary amines can play a role in the development of such materials. For instance, the reversible protonation of the amine groups can lead to pH-responsive polymers. While specific studies on this compound in this context are limited, the concept has been demonstrated with other diamines.
Future investigations could focus on incorporating this compound into polymer backbones to create materials that exhibit changes in swelling, solubility, or conformation in response to pH changes. Another avenue of research is in the field of self-healing materials, where dynamic bonds are crucial. nih.govespublisher.com The amine groups in this compound could potentially participate in reversible hydrogen bonding or be functionalized to take part in dynamic covalent bonds, which are key to self-healing mechanisms. nih.gov
Sustainability and Circular Economy Initiatives in this compound Research
The chemical industry is increasingly focusing on sustainability and the principles of a circular economy. This compound could contribute to these initiatives in several ways.
Valorization of Waste Streams Using this compound Catalysis
The catalytic nature of tertiary amines makes them candidates for processes that convert waste into valuable chemicals. While there is no direct evidence of this compound being used for waste valorization, the broader class of amine catalysts is explored for such purposes. Future research could investigate its efficacy in catalyzing the breakdown of waste polymers or the conversion of biomass-derived platform molecules into higher-value products. The specific stereochemistry and basicity of this compound might offer unique selectivity in these catalytic transformations.
Development of Recyclable Systems Incorporating this compound
The development of recyclable polymers is a cornerstone of the circular economy. This compound could be incorporated as a monomer into polymer chains, such as polyamides or polyurethanes, with linkages that are designed to be more easily broken down for chemical recycling. For example, the introduction of specific functional groups that are susceptible to targeted chemical cleavage could be facilitated by the diamine structure. Research in this area would involve synthesizing novel polymers containing this compound and evaluating their recyclability and the properties of the recycled monomers and polymers.
Frontiers in Fundamental Chemical Understanding of this compound
A deeper understanding of the fundamental chemical properties of this compound is essential to unlock its full potential. While data on the parent compound, 1,5-pentanediamine, is available, detailed experimental and computational studies on the tetramethylated derivative are needed. nist.govchemeo.comnist.gov
Key areas for future fundamental research include:
Detailed Catalytic Activity Studies: A systematic investigation of its catalytic performance in various polymerization reactions (e.g., polyurethane and epoxy resin formation) compared to existing commercial catalysts.
Coordination Chemistry: Exploring its ability to act as a ligand for various metal centers. This could open up applications in catalysis and materials science. researchgate.net
Physicochemical Properties: Precise determination of properties such as pKa values, solubility in various solvents, and thermal stability.
Computational Modeling: Using density functional theory (DFT) and other computational methods to predict its reactivity, interaction with other molecules, and potential performance in various applications.
The following table presents a comparison of the known properties of related diamines, which can serve as a starting point for estimating the properties of this compound.
| Property | 1,5-Pentanediamine | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) |
| CAS Number | 462-94-2 nist.gov | 110-18-9 americanchemistry.com | 111-18-2 americanchemistry.com |
| Molecular Formula | C5H14N2 nist.gov | C6H16N2 | C10H24N2 |
| Molecular Weight | 102.18 g/mol nist.gov | 116.21 g/mol | 172.31 g/mol chemicalbook.com |
| Boiling Point | 178-180 °C | 120-122 °C | 209-210 °C |
| Primary Use | Chemical intermediate | Polyurethane catalyst, ligand americanchemistry.com | Polyurethane catalyst pschemicals.comamericanchemistry.com |
| This table is for illustrative purposes and includes data for related, more studied compounds. |
Exploration of this compound in Extreme Conditions Chemistry
The performance of chemical compounds under extreme conditions, such as high temperature and pressure, is a critical area of investigation for applications in robust industrial processes and specialized chemical synthesis. To date, specific research on this compound under such conditions is limited. However, studies on analogous diamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), provide a foundation for future investigations.
For instance, thermogravimetric analysis of TMEDA has shown that it begins to evaporate at temperatures below its boiling point. researchgate.netmdpi.com Similar studies on this compound would be crucial to determine its thermal stability and decomposition pathways. Understanding its behavior at elevated temperatures and pressures is essential for its potential use as a ligand or catalyst in high-temperature polymerization or as a component in thermally stable materials. researchgate.netmdpi.com Future research could involve subjecting the compound to a range of temperatures and pressures to identify decomposition products and kinetics, which is vital for defining its operational limits.
Furthermore, the exploration of its chemistry under hydrothermal and sonochemical conditions could unveil novel reactivity. nih.govnih.govmdpi.com Sonochemistry, the application of ultrasound to chemical reactions, can induce unique chemical transformations due to the extreme localized temperatures and pressures generated during acoustic cavitation. nih.govnih.govmdpi.com Investigating the sonochemical degradation or modification of this compound could lead to new synthetic routes for its derivatives or uncover unexpected catalytic activities.
Table 1: Proposed Areas for Extreme Conditions Research on this compound
| Research Area | Experimental Focus | Potential Outcomes |
|---|---|---|
| High-Temperature Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Determination of decomposition temperature and thermal degradation pathway. |
| High-Pressure Reactivity | High-pressure NMR and IR spectroscopy | Understanding of conformational changes and reactivity under compression. |
| Hydrothermal Chemistry | Reactions in superheated water | Exploration of stability and catalytic activity in green solvent conditions. |
| Sonochemistry | Ultrasonic irradiation in various solvents | Discovery of novel degradation products and sonocatalytic applications. |
Unveiling Novel Reactivity Modes and Transformation Pathways for this compound
The structural characteristics of this compound, featuring two tertiary amine groups separated by a flexible pentamethylene chain, suggest its potential as a versatile ligand in organometallic chemistry and catalysis. While specific studies on this compound are nascent, research on similar diamine ligands in catalysis offers a glimpse into its potential reactivity.
Diamine ligands are known to be effective in a variety of copper-catalyzed reactions, such as cross-coupling reactions. nih.gov Future research should explore the utility of this compound as a ligand in similar transformations, including the synthesis of pharmaceuticals and complex organic molecules. Its coordination to various transition metals could lead to catalysts with unique selectivity and activity. For example, nickel(II) complexes with the related N,N,N',N'-tetramethylethylenediamine (TMEDA) have shown interesting reactivity in olefin polymerization. researchgate.net Investigating the coordination chemistry of this compound with metals like nickel, palladium, and copper could reveal novel catalytic systems for polymerization, C-N bond formation, and other important organic transformations. researchgate.netnih.gov
Furthermore, the flexible pentamethylene spacer allows the two nitrogen atoms to adopt various coordination modes, potentially leading to unusual reactivity. Research could focus on synthesizing and characterizing metal complexes of this ligand to understand its coordination behavior and the resulting electronic and steric properties of the metal center. nih.gov This could lead to the discovery of catalysts with novel transformation pathways, such as in the activation of small molecules or in stereoselective synthesis.
High-Throughput Experimentation and Automation in this compound Discovery
The traditional, serial approach to catalyst development is often time-consuming and resource-intensive. High-throughput experimentation (HTE) and automation offer a paradigm shift, enabling the rapid synthesis and screening of large libraries of compounds to accelerate the discovery of new catalysts and materials.
Combinatorial Chemistry and Automated Synthesis of this compound Derivatives
Combinatorial chemistry provides a powerful strategy for generating large and diverse libraries of molecules. uniroma1.it This approach can be applied to the synthesis of derivatives of this compound to explore the structure-activity relationships in catalysis. By systematically varying the substituents on the diamine backbone, a library of ligands can be created.
Automated synthesis platforms can facilitate the rapid and parallel synthesis of these derivatives. northeastern.eduresearchgate.net For instance, a semi-automatic system based on continuous-flow reductive amination has been used to synthesize a library of chiral diamine ligands. bohrium.com A similar approach could be adapted to produce a library of this compound derivatives. The use of robotic systems for liquid handling and reaction work-up can significantly increase the efficiency and reproducibility of the synthesis process. digitellinc.com
Table 2: Illustrative Combinatorial Library of this compound Derivatives
| Derivative | R1 Substituent | R2 Substituent | Potential Application |
|---|---|---|---|
| TMPD-001 | Methyl | Methyl | Baseline Catalyst |
| TMPD-002 | Ethyl | Methyl | Modified Steric/Electronic Properties |
| TMPD-003 | Phenyl | Methyl | Aromatic Interaction Studies |
| TMPD-004 | Isopropyl | Isopropyl | Increased Steric Hindrance |
This table is illustrative and represents a potential combinatorial library for future research.
High-Throughput Screening of this compound for New Catalytic Activities
Once a library of this compound derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their catalytic performance in various chemical reactions. nih.govnih.gov HTS workflows typically involve the parallel execution of a large number of reactions in microplate format, followed by rapid analysis of the reaction outcomes.
For example, a screening protocol could be designed to test the efficacy of the diamine derivatives as ligands in a model C-C coupling reaction, such as the Suzuki-Miyaura reaction. Each well of a microplate would contain a different diamine derivative, a metal precursor (e.g., a palladium salt), the reactants, and a base. After the reaction, the product yield and enantioselectivity (for asymmetric reactions) can be rapidly determined using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.govnih.gov The data obtained from HTS can then be used to identify lead catalysts for further optimization.
The integration of HTS with computational modeling can further accelerate the discovery process. In silico screening can be used to predict the catalytic activity of virtual libraries of ligands, helping to prioritize the synthesis and experimental testing of the most promising candidates. bohrium.com This synergistic approach of automated synthesis, high-throughput screening, and computational chemistry holds immense promise for unlocking the full catalytic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing N,N,N',N'-Tetramethyl-1,5-pentanediamine?
- Methodological Answer : The compound is typically synthesized via alkylation of 1,5-pentanediamine using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize byproducts. Purification involves fractional distillation under reduced pressure, with boiling points referenced for quality control (145–146°C observed in related tetramethylated diamines) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Gas Chromatography (GC) : To assess purity (>99% by GC is ideal).
- NMR Spectroscopy : To confirm methyl group integration (δ 2.1–2.3 ppm for N-CH) and backbone structure.
- Boiling Point Analysis : Cross-referenced with literature values (e.g., 145–146°C for analogous compounds) .
- Refractive Index : Used as a secondary validation (e.g., 1.422–1.424 for similar diamines) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers away from oxidizers and acids.
- Monitor for sensitization risks, as limited evidence suggests potential skin irritation .
Advanced Research Questions
Q. How does this compound enhance separation efficiency in capillary electrophoresis?
- Methodological Answer : As an electrolyte additive, it stabilizes analytes via charge masking and reduces adsorption to capillary walls. Optimize concentration (0.1–1.0 mM) in Tris-borate buffers. Compare migration times with/without the additive to quantify improvements in resolution .
Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Conduct kinetic studies under varied conditions (solvent polarity, temperature).
- Use isotopic labeling (e.g., N NMR) to track reaction pathways.
- Compare with analogous diamines (e.g., Tetramethyl-1,3-butanediamine) to identify steric or electronic effects .
Q. How can the coordinating properties of this compound be optimized for metal complexation?
- Methodological Answer :
- Adjust ligand-to-metal ratios to favor chelation (e.g., 2:1 for Cu).
- Explore solvent effects (e.g., acetonitrile vs. THF) on complex stability via UV-Vis titration.
- Compare with shorter-chain analogs (e.g., Tetramethyl-1,3-propanediamine) to assess chain-length-dependent coordination .
Q. What analytical techniques quantify trace degradation products of this compound in long-term storage?
- Methodological Answer :
- LC-MS/MS : Detect oxidation products (e.g., amine oxides) with MRM transitions.
- Headspace GC : Monitor volatile degradation byproducts.
- Accelerated stability studies (40°C/75% RH) predict shelf-life under lab conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
